1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone
CAS No.:
Cat. No.: VC9653666
Molecular Formula: C11H10F2N2OS
Molecular Weight: 256.27 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone -](/images/structure/VC9653666.png)
Specification
Molecular Formula | C11H10F2N2OS |
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Molecular Weight | 256.27 g/mol |
IUPAC Name | 1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone |
Standard InChI | InChI=1S/C11H10F2N2OS/c1-4-3-6(10(12)13)7-8(14)9(5(2)16)17-11(7)15-4/h3,10H,14H2,1-2H3 |
Standard InChI Key | LBWDDTRPFAADSM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C(SC2=N1)C(=O)C)N)C(F)F |
Canonical SMILES | CC1=CC(=C2C(=C(SC2=N1)C(=O)C)N)C(F)F |
Introduction
Structural Characterization and Molecular Properties
Core Scaffold and Functional Groups
The molecule belongs to the thieno[2,3-b]pyridine class, a bicyclic system comprising fused thiophene and pyridine rings. Key substituents include:
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3-Amino group: Positioned at the pyridine ring’s third carbon, this moiety enhances hydrogen-bonding potential and reactivity.
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4-Difluoromethyl group: A fluorine-rich substituent at the fourth carbon, known to improve metabolic stability and lipophilicity in drug candidates .
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6-Methyl group: A simple alkyl group at the sixth carbon, contributing to steric bulk and hydrophobicity.
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2-Acetyl group: A ketone functionalization at the second carbon, offering sites for further chemical modifications.
Molecular Formula and Weight
Table 1: Comparative Molecular Properties of Related Thienopyridines
Parameter | Value |
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Purity | 98% |
Availability | 1g to 100g scales |
Storage | Room temperature, inert atmosphere |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetyl and amino groups, with limited aqueous solubility .
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Stability: The difluoromethyl group enhances resistance to oxidative degradation, while the thienopyridine core may exhibit photosensitivity .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ~1700 cm and ~3300 cm .
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NMR: NMR would show signals for methyl (δ ~2.5 ppm), difluoromethyl (δ ~6.0 ppm as a triplet), and aromatic protons (δ ~7.0–8.5 ppm) .
Pharmacological and Biological Applications
Antileishmanial Activity
Derivatives such as 3-amino-4-(difluoromethyl)-6-methyl-N-[2-(4-piperazin-1-ylphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide (PubChem CID 155545390) exhibit low micromolar EC values against Leishmania donovani, highlighting the scaffold’s therapeutic potential .
Table 3: Biological Activity of Selected Analogues
Future Directions and Research Gaps
Synthetic Optimization
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Scalability: Improving yield in large-scale synthesis while maintaining purity.
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Derivatization: Exploring substitutions at the acetyl group (e.g., conversion to hydrazones or oximes) to modulate bioactivity .
Pharmacological Profiling
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Target Identification: High-throughput screening against kinase or protease libraries.
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In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.
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